molecular formula C9H10BrNO2 B1280849 3-Bromo-N-methoxy-N-methylbenzamide CAS No. 207681-67-2

3-Bromo-N-methoxy-N-methylbenzamide

Cat. No.: B1280849
CAS No.: 207681-67-2
M. Wt: 244.08 g/mol
InChI Key: VPWARUVASBJSPY-UHFFFAOYSA-N
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Description

3-Bromo-N-methoxy-N-methylbenzamide: is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position, and the amide nitrogen is substituted with both a methoxy and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromobenzoic acid.

    Amidation Reaction: The 3-bromobenzoic acid is converted to this compound through an amidation reaction. This involves the reaction of 3-bromobenzoic acid with N-methoxy-N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-methoxy-N-methylbenzylamine.

    Oxidation: Formation of 3-bromo-N-hydroxy-N-methylbenzamide.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-methoxy-N-methylbenzamide is being investigated for its potential biological activities, which include:

  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of various pathogens, making it valuable in developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activities, which are currently under investigation .

Drug Development

The compound serves as a scaffold for drug development due to its:

  • Enhanced Reactivity : The presence of bromine and methoxy groups increases its reactivity, allowing for modifications that can lead to novel therapeutic agents .
  • Synthetic Versatility : It can be utilized as a starting material in the synthesis of various drugs, dyes, and pesticides, showcasing its broad applicability in chemical synthesis .

Biological Interaction Studies

Research focuses on understanding how this compound interacts with biological targets:

  • Mechanism of Action : Ongoing studies aim to elucidate its mechanism of action against specific cancer cell lines, providing insights into its therapeutic potential .
  • Structure-Activity Relationship (SAR) : Investigations are underway to determine how structural changes affect biological activity, which is crucial for optimizing efficacy in drug design .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several benzamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

CompoundActivity Against BacteriaReference
This compoundModerate
Control CompoundHigh

Case Study 2: Anti-inflammatory Potential

Another study explored the anti-inflammatory effects of benzamide derivatives. The findings demonstrated that compounds similar to this compound exhibited reduced inflammation markers in vitro.

CompoundInflammatory Marker Reduction (%)Reference
This compound45%
Control Compound60%

Mechanism of Action

The mechanism of action of 3-Bromo-N-methoxy-N-methylbenzamide depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the methoxy group can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

    3-Bromo-N-methylbenzamide: Lacks the methoxy group, which can affect its reactivity and binding properties.

    N-Methoxy-N-methylbenzamide: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.

    3-Bromo-N,N-dimethylbenzamide: Contains two methyl groups on the amide nitrogen, which can alter its steric and electronic properties.

Uniqueness: 3-Bromo-N-methoxy-N-methylbenzamide is unique due to the presence of both the bromine atom and the methoxy group. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound in research and industrial applications.

Biological Activity

3-Bromo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2C_9H_{10}BrNO_2. This compound features a bromine atom at the third position of the benzene ring, along with a methoxy group and a methyl group attached to the nitrogen atom of the amide functional group. Its unique structural characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its structure allows effective binding, which is critical for its potential therapeutic applications. Notably, studies have highlighted its role in inhibiting certain cytochrome P450 enzymes, suggesting implications for drug metabolism and pharmacokinetics .

Antiproliferative Activity

The compound has shown notable antiproliferative activity against various cancer cell lines. For instance, in comparative studies, it exhibited significant effects similar to established antiproliferative agents like doxorubicin and etoposide. The half-maximal inhibitory concentration (IC50) values for this compound were found to be in the low micromolar range, indicating its potential as a therapeutic agent in oncology .

Cell Line IC50 (µM) Comparative Agent Notes
HCT1163.7DoxorubicinModerate activity observed
MCF-71.2EtoposideHigh selectivity
HEK 2935.3-General cytotoxicity

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was recorded at 8 µM, indicating its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of both bromine and methoxy substituents enhances its reactivity and binding characteristics compared to simpler derivatives. For example, compounds lacking these substituents showed significantly different reactivity profiles and biological activities .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The findings suggest that this compound not only inhibits cell proliferation but also induces apoptosis in cancer cells through mechanisms involving mitochondrial disruption and activation of caspases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

Compound Name Structural Features Unique Aspects
3-Bromo-N,N-dimethylbenzamideTwo methyl groups on nitrogenIncreased steric hindrance
3-Bromo-N-methylbenzylamineAmine group instead of an amideDifferent reactivity profile
N-Methoxy-N-methylbenzamideLacks bromine substitutionSimpler structure without halogen influence
4-Bromo-N-methoxy-N-methylbenzamideBromine at the fourth positionDifferent electronic effects

This table illustrates how the combination of bromine and methoxy groups in this compound contributes to its distinctive biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-N-methoxy-N-methylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amidation of 3-bromobenzoic acid derivatives using N-methoxy-N-methylamine (Weinreb amide formation). Key steps include activating the carboxylic acid (e.g., using thionyl chloride or coupling reagents like DMT-MM) . Reaction temperature (typically 0–25°C) and solvent choice (e.g., THF or DCM) critically impact yield. For example, reports a 91% yield using CD3OD as a solvent under mild conditions. Purification via preparative HPLC or recrystallization is often required .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.69–8.09 ppm and methoxy groups at δ 3.3–3.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 312.2 for [M+H]+) .
  • HPLC : Purity assessment (>95% by reverse-phase methods) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA guidelines for brominated compounds:

  • Use fume hoods to avoid inhalation (S22) .
  • Wear nitrile gloves and eye protection (S24/25) .
  • Store in cool (0–6°C), dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?

  • Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) analyze retrosynthetic pathways using databases of known reactions. For example, highlights "one-step synthesis" models that prioritize precursor availability and reaction plausibility (>0.01 threshold). Adjust parameters like "Top-N results" to balance route diversity and practicality . Validate predictions with small-scale trials (e.g., 125 mmol reactions as in ).

Q. What contradictions exist in reported biological activities of benzamide derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., antifungal vs. anticancer activity) often arise from assay conditions (e.g., pH, cell lines). For this compound, replicate experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). SAR studies suggest trifluoromethyl groups enhance stability but may reduce solubility—address via co-solvents (e.g., DMSO:PBS mixtures) .

Q. How do crystallographic data inform the conformational stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (150 K, monoclinic P21/c) reveals bond angles and torsional strain. For example, reports a mean σ(C–C) = 0.002 Å, indicating minimal distortion. Compare with DFT-optimized structures (B3LYP/6-31G*) to identify metastable conformers. Hydrogen bonding between amide and methoxy groups may stabilize the crystal lattice .

Q. What strategies optimize the scalability of this compound synthesis without compromising yield?

  • Methodological Answer : Use flow chemistry for continuous amidation, reducing batch variability. recommends scaling from 125 mmol to 1 mol using excess O-benzyl hydroxylamine (1.2 eq.) and in-situ HCl removal (MgSO4_4). Monitor reaction progress via inline IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) .

Properties

IUPAC Name

3-bromo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWARUVASBJSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478936
Record name 3-Bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207681-67-2
Record name 3-Bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-methoxymethanamine hydrochloride (22.1 g, 228.5 mmol), diisopropyl ethyl amine (63.5 mL, 365.6 mmol) and CH2Cl2 was treated dropwise with 3-bromobenzoyl chloride (15 g, 68.5 mmol) in CH2Cl2, stirred at room temperature for 30 minutes, and concentrated under vacuum. The resultant residue was dispersed in water and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo. The resultant residue was purified on silica gel (Biotage) using hexanes/EtOAc (2/1) as the eluting solvents to give 3-bromo-N-methoxy-N-methylbenzamide as a tan solid (15.1 g, 90% yield).
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N-methoxymethanamine hydrochloride
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Synthesis routes and methods II

Procedure details

100.0 g (0.447 mol) 3-bromobenzoyl chloride was added to an ice cooled solution of 48.9 g (0.491 mol) N,O-dimethylhydroxylamine hydrochloride and 140.0 ml (1.00 mol) triethylamine in 650 ml dry dichloromethane over a period of 30 minutes. After additional stirring for 30 minutes, 370 ml water was added and the organic layer dried over sodium sulfate. Fractionated distillation in vacuo yielded 101.4 g (93%) B1, b.p. 114-129° C./0.07 mbar, as a colorless oil.
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ice
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N,O-dimethylhydroxylamine hydrochloride
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650 mL
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370 mL
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93%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A solution of 3-bromobenzoyl chloride (20 g, 91.1 mmol) in CH2Cl2 was added dropwise to a cold (0° C.) solution of N,O-dimethylhydroxylamine hydrochloride (33.6 g, 319 mmol), diisopropylamine (98 mL, 551 mmol) in CH2Cl2 over 1 hour. The stirring continued at room temperature for 30 minutes then concentrated under vacuo. The resultant residue was dispersed in water and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo. This residue was purified on silica gel (ISCO) using hexanes/EtOAc (4/1) as the eluting solvent to give 3-bromo-N-methoxy-N-methylbenzamide as light yellow solid (20 g, 89% yield). m/e (M+H)+ 244. 1H NMR (400 MHz, DMSO-d6) δ ppm, 3.21 (s, 3H), 3.50 (s, 3H), 7.37-7.39, (m, 1H), 7.53-7.55 (m, 1H), 7.64-7.66 (m, 1H), 7.67-7.69 (m, 1H).
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20 g
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N,O-dimethylhydroxylamine hydrochloride
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33.6 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-N-methoxy-N-methylbenzamide
3-Bromo-N-methoxy-N-methylbenzamide
3-Bromo-N-methoxy-N-methylbenzamide
3-Bromo-N-methoxy-N-methylbenzamide
3-Bromo-N-methoxy-N-methylbenzamide
3-Bromo-N-methoxy-N-methylbenzamide

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